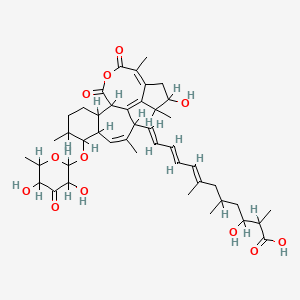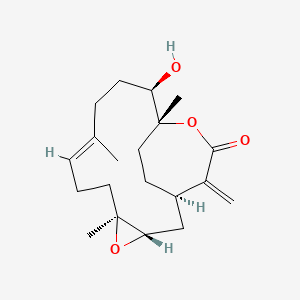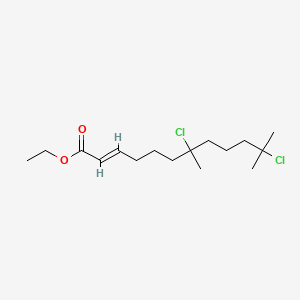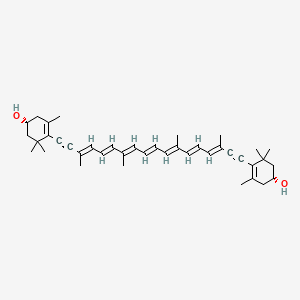
D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl- is a complex organic compound with a unique structure that combines multiple amino acids and long-chain fatty acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl- involves multiple steps, each requiring specific reaction conditions. The process typically starts with the protection of amino groups, followed by the coupling of amino acids using peptide bond formation techniques. The long-chain fatty acid is then introduced through esterification or amidation reactions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure precision and efficiency. The process would also include rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl- has several scientific research applications:
Chemistry: The compound is used in the study of peptide synthesis and the development of new synthetic methodologies.
Biology: It serves as a model compound for studying protein-lipid interactions and membrane dynamics.
Industry: It can be used in the formulation of specialized materials and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- D-Alanine, N-(1-oxododecyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl-
- L-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl-
Uniqueness
D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl- is unique due to its specific combination of amino acids and long-chain fatty acids, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
82876-27-5 |
|---|---|
Fórmula molecular |
C40H73N5O10 |
Peso molecular |
784 g/mol |
Nombre IUPAC |
(2R,7S)-2,7-diamino-3-[(3S)-4-[[(1R)-1-carboxyethyl]amino]-3-[[(2S)-2-(docosanoylamino)propanoyl]amino]-4-oxobutyl]-4-oxooctanedioic acid |
InChI |
InChI=1S/C40H73N5O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(47)43-28(2)36(48)45-32(37(49)44-29(3)38(50)51)26-24-30(35(42)40(54)55)33(46)27-25-31(41)39(52)53/h28-32,35H,4-27,41-42H2,1-3H3,(H,43,47)(H,44,49)(H,45,48)(H,50,51)(H,52,53)(H,54,55)/t28-,29+,30?,31-,32-,35+/m0/s1 |
Clave InChI |
NBLZCSOUWXHAOD-QTVQWWCLSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)C(=O)NC(C)C(=O)O |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC([C@H](C(=O)O)N)C(=O)CC[C@@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)C(=O)NC(C)C(=O)O |
Sinónimos |
FR 48217 FR-48217 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2(R)-Hydroxy-1(S)-indanyl)-5(S)-[(tert-butyloxycarbonyl)amino]-4(S)-hydroxy-6-phenyl-2(R)-[[4-(carboxymethyl)phenyl]methyl]hexanamide](/img/structure/B1238270.png)
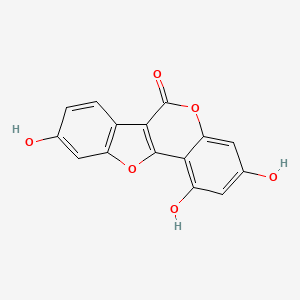
![2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238272.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1238276.png)
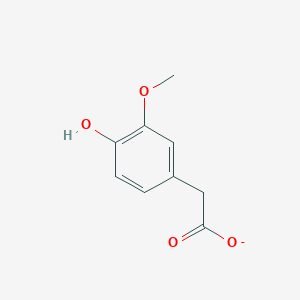

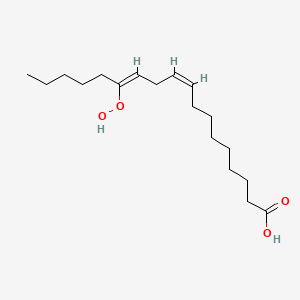
![(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1238282.png)
